5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
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Overview
Description
5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex organic compound featuring a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a benzo[d]oxazol-2(3H)-one core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of this compound is the Fatty Acid-Binding Protein 4 (FABP4) . FABP4 is a lipid-binding protein that plays a crucial role in fatty acid metabolism and lipid signaling pathways .
Mode of Action
The compound binds to FABP4, thereby modulating its function
Biochemical Pathways
FABP4 is involved in several biochemical pathways related to lipid metabolism and signaling. By binding to FABP4, the compound can potentially affect these pathways, leading to downstream effects on cellular processes . .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with FABP4 and the subsequent changes in lipid metabolism and signaling pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Piperidine Ring Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.
Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride in the presence of a base.
Benzo[d]oxazol-2(3H)-one Core Formation: The final step involves the cyclization of a suitable precursor to form the benzo[d]oxazol-2(3H)-one core, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidine rings, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as a ligand for various biological targets, including enzymes and receptors. Its ability to interact with these targets makes it a valuable tool in biochemical research and drug discovery.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure and biological activity suggest it could be developed into a drug for treating various diseases, including infections and inflammatory conditions.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- **5-((3-(1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
- **5-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Uniqueness
The uniqueness of 5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable candidate for further research and development.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-22-15-10-14(6-7-16(15)27-19(22)24)29(25,26)23-8-2-3-12(11-23)9-17-20-18(21-28-17)13-4-5-13/h6-7,10,12-13H,2-5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVHZKRWOWHDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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